Aselacin A

Endothelin Receptor Antagonism Binding Affinity Cardiovascular Research

Researchers often face variability when sourcing endothelin antagonists with defined receptor selectivity profiles. Aselacin A resolves this by providing a well-characterized, dual ETA/ETB antagonist standard. This fungal-derived cyclic pentapeptolide is essential for studies requiring simultaneous blockade of both receptor subtypes. • Dual activity: Antagonizes ETA and ETB receptors with IC50 values of 22 and 20 μg/mL, respectively. • Structural benchmark: Serves as a reference for structure-activity relationship (SAR) studies of cyclic depsipeptide natural products. • Assay validation: Enables calibration of assay sensitivity by benchmarking against more potent, selective antagonists like BQ-123.

Molecular Formula C46H68N8O11
Molecular Weight 909.1 g/mol
CAS No. 156223-06-2
Cat. No. B235798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAselacin A
CAS156223-06-2
Synonymsaselacin A
Molecular FormulaC46H68N8O11
Molecular Weight909.1 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CC(CCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC1C(OC(=O)CNC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C)O
InChIInChI=1S/C46H68N8O11/c1-3-4-5-6-7-9-12-17-32(56)18-13-10-8-11-14-21-39(58)51-35(22-23-38(47)57)44(62)54-42-30(2)65-41(60)28-50-43(61)37(29-55)53-45(63)36(52-40(59)24-25-48-46(42)64)26-31-27-49-34-20-16-15-19-33(31)34/h7,9,12,15-17,19-20,27,30,32,35-37,42,49,55-56H,3-6,8,10-11,13-14,18,21-26,28-29H2,1-2H3,(H2,47,57)(H,48,64)(H,50,61)(H,51,58)(H,52,59)(H,53,63)(H,54,62)/b9-7+,17-12+
InChIKeyAYUIKFCHOSVYEV-DGRUYDBLSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aselacin A Properties & Specifications


Aselacin A is a cyclic pentapeptolide originally isolated from Acremonium fungi, functioning as an antagonist of both the ETA and ETB endothelin-1 receptors [1]. It is characterized by its specific inhibition of endothelin-1 (ET-1) binding, with documented IC50 values in the low microgram per milliliter range .

Dual ETA/ETB receptor antagonist tool
Natural cyclic depsipeptide probe
Reported ET-1 binding inhibitor

Aselacin A vs. In-Class Antagonists


While multiple endothelin receptor antagonists exist, they are not functionally interchangeable. Critical differences in receptor selectivity, potency, and structural class can lead to divergent biological outcomes. For instance, the widely used antagonist BQ-123 is a highly potent but ETA-selective cyclic peptide with an IC50 of 7.3 nM [1]. In contrast, Aselacin A is a dual ETA/ETB antagonist, a property that can be crucial for certain research applications. Furthermore, even within the same structural family, significant potency variations exist, as detailed in Section 3, making specific selection imperative for reproducible research.

Selectivity profile differs
BQ-123 is ETA-selective; Aselacin A has dual ETA/ETB activity, which may shift biological readouts in mixed-receptor systems.
Potency context may shift
Aselacin C requires higher concentrations to achieve comparable target engagement, potentially altering assay sensitivity and off-target profile.

Aselacin A Comparative Activity & Specifications


Potency vs. Aselacin C in ET-1 Binding

In a direct comparison within the same study, Aselacin A demonstrated approximately threefold greater potency in inhibiting endothelin-1 (ET-1) binding compared to its close structural analog Aselacin C. This difference is consistent across both ETA and ETB receptor-expressing membrane preparations [1].

Potency vs. Aselacin C
Head-to-head
~3-fold (ETA) to 4-fold (ETB) more potent than Aselacin C
Reported potency difference supports target engagement review.
Radioligand binding assays, bovine atrial (ETA) and porcine cerebral (ETB) membranes.
Endothelin Receptor Antagonism Binding Affinity Cardiovascular Research

Dual ETA/ETB Receptor Antagonism

Aselacin A inhibits the binding of ET-1 to both ETA and ETB receptors with well-defined IC50 values, establishing it as a non-selective or dual antagonist. This contrasts with many other available tools, such as BQ-123, which is a highly selective ETA antagonist (IC50 = 7.3 nM) [1].

Dual ETA/ETB Antagonism
Class-level
ETA IC50: 22 µg/mL; ETB IC50: 20 µg/mL. BQ-123 (ETA-selective) IC50: 7.3 nM.
Dual antagonist profile may support pathway studies requiring simultaneous ETA/ETB blockade.
Assay conditions differ across sources; confirm under experimental conditions.
Endothelin Receptor ETA Antagonist ETB Antagonist IC50

Structural Class & Molecular Weight

Aselacin A is a cyclic depsipeptide with a molecular weight of 909.08 g/mol . This structural class and exact mass differentiate it from other endothelin antagonists, such as the non-peptide sulfonamide Bosentan (MW: 551.6 g/mol) or the cyclic pentapeptide BQ-123 (MW: 610.7 g/mol) [1]. Confirming the exact molecular weight is a critical quality control step upon receipt.

Structural Identity
Reported
Cyclic depsipeptide; molecular weight 909.08 g/mol.
Confirms compound identity and supports purity assessment.
Compare to Bosentan (MW 551.6) and BQ-123 (MW 610.7) for differentiation.
Cyclic Depsipeptide Molecular Weight Chemical Identity

Aselacin A Research Applications


Cardiovascular Disease: Dual ETA/ETB Axis

Aselacin A's defined dual ETA/ETB antagonist activity, with IC50 values of 22 and 20 μg/mL respectively [1], makes it a valuable tool for studying the integrated roles of both receptor subtypes in cardiovascular pathophysiology. It can be used in vitro to dissect the contribution of dual receptor blockade versus selective ETA inhibition (e.g., using BQ-123) in models of hypertension, vasoconstriction, or cardiac hypertrophy.

Endothelin System Profiling Tool

Due to its well-characterized, albeit moderate, potency and dual antagonism, Aselacin A serves as a useful reference compound for profiling the endothelin system. Its activity can be benchmarked against more potent and selective antagonists to calibrate assay sensitivity and to validate the functional coupling of ETA and ETB receptors in new or complex biological models [1].

Fungal Cyclodepsipeptide Comparative Studies

Aselacin A belongs to a specific class of fungal-derived cyclic depsipeptides . Its availability makes it a key reference standard for studying the structure-activity relationships (SAR) of this natural product family. Researchers can use it to compare the potency and selectivity of newly isolated or synthesized analogs from the same structural class, particularly against its less potent congener, Aselacin C.

Application
Selection Property
Validation Focus
Cardiovascular pathway research
Dual ETA/ETB antagonist profile
Receptor subtype response interpretation
Endothelin system assay benchmarking
Reported potency context
Assay sensitivity and receptor coupling validation
Cyclic depsipeptide SAR studies
Natural product structural class
Potency and selectivity comparison with analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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